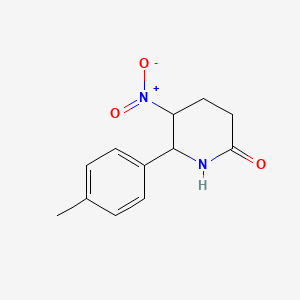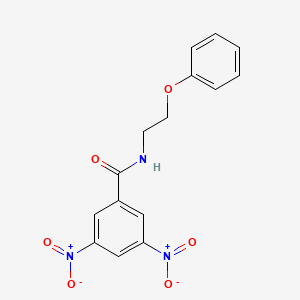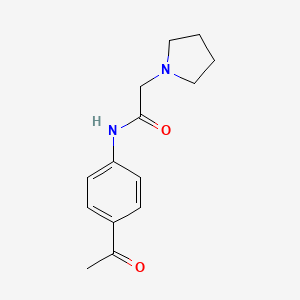![molecular formula C23H23NO B11090387 1,1-bis(4-methylphenyl)-2-{[(E)-phenylmethylidene]amino}ethanol](/img/structure/B11090387.png)
1,1-bis(4-methylphenyl)-2-{[(E)-phenylmethylidene]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-BIS(4-METHYLPHENYL)-2-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1-ETHANOL: is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a complex molecular structure that includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-BIS(4-METHYLPHENYL)-2-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1-ETHANOL typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with aniline to form an imine intermediate, followed by reduction and subsequent reaction with 4-methylbenzyl chloride under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1,1-BIS(4-METHYLPHENYL)-2-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents and modifying the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,1-BIS(4-METHYLPHENYL)-2-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1-ETHANOL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-BIS(4-METHYLPHENYL)-2-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1-ETHANOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
1-(4-METHYLPHENYL)ETHANOL: Shares a similar aromatic structure but lacks the imine and additional aromatic rings.
4-(DIPHENYLAMINO)ACETOPHENONE: Contains a similar diphenylamino group but differs in the overall molecular structure.
Uniqueness: 1,1-BIS(4-METHYLPHENYL)-2-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1-ETHANOL is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H23NO |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(benzylideneamino)-1,1-bis(4-methylphenyl)ethanol |
InChI |
InChI=1S/C23H23NO/c1-18-8-12-21(13-9-18)23(25,22-14-10-19(2)11-15-22)17-24-16-20-6-4-3-5-7-20/h3-16,25H,17H2,1-2H3 |
InChI Key |
YMDNZYJCZDLUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN=CC2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Allyl-3-thioxo-hexahydro-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B11090304.png)


![methyl 2-{[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B11090320.png)
![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11090321.png)
![2-(2-{4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11090328.png)
![2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11090329.png)
![2-{[(3-methylphenyl)carbonyl]amino}-N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11090333.png)

![2-[(4-methylphenyl)sulfonyl]-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11090345.png)
![Methyl (3alpha,12alpha)-12-hydroxy-3-[(phenylcarbonyl)oxy]cholan-24-oate](/img/structure/B11090353.png)
![(5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11090368.png)


